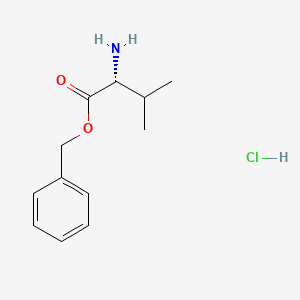

D-valine benzyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

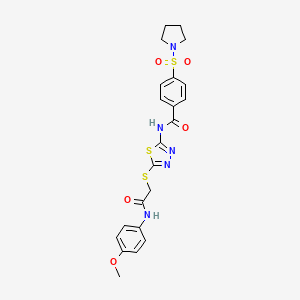

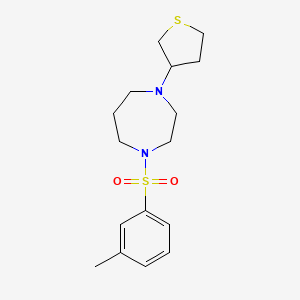

D-valine benzyl ester hydrochloride is a chemical compound that has been widely used in scientific research applications. It is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The empirical formula of this compound is C12H17NO2 · HCl . It is a white crystalline powder that is soluble in water and ethanol.

Synthesis Analysis

D-valine is an important organic chiral source and has extensive industrial applications. It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Some approaches for D-valine preparation have been investigated, including stereo asymmetric synthesis, induced crystallization, chemical resolution, and microbial preparation .Molecular Structure Analysis

The molecular weight of this compound is 243.73 g/mol . The SMILES string representation of the molecule is Cl.CC©C@HC(=O)OCc1ccccc1 .Chemical Reactions Analysis

N-benzyl derivatives of valine esters have been explored, contributing to the understanding of ester reactions and derivatives.Physical and Chemical Properties Analysis

This compound is a white crystalline powder. It is soluble in water and ethanol.科学的研究の応用

Stereochemical Studies

- Deamination of L-Valine Benzyl Ester : Taniguchi, Koga, and Yamada (1972) investigated the nitrous acid deaminations of L-valine and its benzyl ester in acetic acid, revealing that the deamination of L-valine benzyl ester produces various migration and elimination products along with the substitution product (Taniguchi, Koga, & Yamada, 1972).

Synthesis and Analysis

- Synthesis of Amino Acid Conjugates : Shalaby and El-Eraky (1997) demonstrated the synthesis of new amino acid conjugates, including L-valine, through reactions with o-[2,6-dichlorophenyl-1-amino]phenyl acetic acid, leading to various derivatives (Shalaby & El-Eraky, 1997).

- Synthesis of Tripeptides : Shields et al. (1984) synthesized a new tripeptide using N-(tert-butoxycarbonyl)-S-carboxymethyl-L-cysteine benzyl ester, showing its application in peptide synthesis (Shields, Campbell, Duckworth, Neuss, & Queener, 1984).

Chemical Reactions

- N-benzyl Derivatives of Valine Esters : Yakubovich et al. (2004) explored the reactions of valine esters to create N-benzyl derivatives, contributing to the understanding of ester reactions and derivatives (Yakubovich, Zhavnerko, Shirokii, & Knizhnikov, 2004).

Radiopharmaceutical Applications

- Carbon-14 Labeling in Pharmaceuticals : Moenius et al. (2000) described the synthesis of C-14 labeled Valsartan, a drug for hypertension, incorporating isotopes in the valine-moiety, illustrating the use of valine derivatives in radiopharmaceuticals (Moenius, Voges, Burtscher, & Züger, 2000).

Pharmaceutical Research

- Synthesis of Water-Soluble Prodrugs : Vollmann et al. (2008) synthesized a water-soluble prodrug of an adenosine A2A receptor antagonist using L-valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride, demonstrating its stability and potential in pharmaceuticals (Vollmann, Qurishi, Hockemeyer, & Müller, 2008).

Peptide Synthesis

- DPPA in Peptide Synthesis : Shioiri and Yamada (1974) applied diphenyl phosphorazidate in peptide synthesis, indicating the feasibility of using valine derivatives in the formation of peptides with various functional groups (Shioiri & Yamada, 1974).

作用機序

While the specific mechanism of action for D-valine benzyl ester hydrochloride is not explicitly mentioned in the search results, it’s known that valine, from which this compound is derived, plays a crucial role in protein synthesis and metabolism.

Safety and Hazards

When handling D-valine benzyl ester hydrochloride, it’s important to avoid dust formation and avoid breathing vapors, mist, or gas. Personal protective equipment should be worn, and adequate ventilation should be ensured . In case of contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .

将来の方向性

D-valine and its derivatives are gaining more and more attention due to their wide application in various fields such as the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . The future directions of D-valine benzyl ester hydrochloride could be expected to follow a similar trend.

特性

IUPAC Name |

benzyl (2R)-2-amino-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUNABFUHGBCMF-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

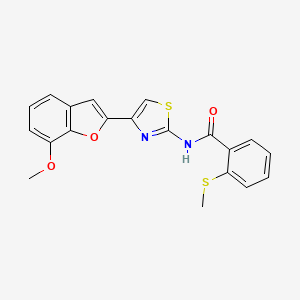

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)

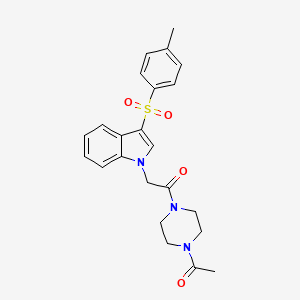

![5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B3018567.png)

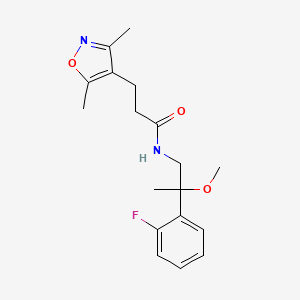

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)

![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)

![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)